N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine -

N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine

Catalog Number: EVT-5280936
CAS Number:
Molecular Formula: C20H25N3O3
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone (FK664)

Compound Description: (E)-6-(3,4-Dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone, also known as FK664, is an organic compound studied for its crystal structure. Research on this compound focuses on understanding its molecular geometry and intermolecular interactions, particularly van der Waals forces involved in molecular packing. []

Relevance: This compound shares the 3,4-dimethoxyphenyl moiety with N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine. This structural similarity suggests potential commonalities in their chemical properties and potential biological activities. []

5-Ethoxycarbonyl-4-[(4-methoxycarbonyl)phenyl]-6-methyl-3,4-dihydropyrimidin-2(1H)-ones

Compound Description: This compound is a dihydropyrimidinone derivative characterized by FTIR, 1H NMR, HRMS, and single crystal X-ray diffraction. Its spectroscopic properties, including UV-visible and fluorescence, were also investigated, revealing a positive solvatochromic effect. []

Relevance: Similar to N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine, this compound belongs to the dihydropyrimidinone class of compounds. This shared structural core, along with the presence of aromatic substituents, suggests potential similarities in their chemical reactivity and biological targets. []

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ)

Compound Description: DIQ is a 3,4-dihydroisoquinoline derivative synthesized from 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide via the Bischler–Napieralski reaction. In silico studies were conducted to assess its potential biological activity and toxicity. []

Relevance: Both N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine and DIQ possess the 3,4-dimethoxyphenyl substituent. This common structural element may contribute to similar pharmacological properties and potentially shared binding affinities to biological targets. []

Compound Description: This study describes a series of novel sulfonamide derivatives with a 3,4-dimethoxyphenyl moiety, designed and synthesized as potential vascular endothelial growth factor receptor (VEGFR)-2 inhibitors. The compounds were evaluated for their in vitro anticancer activity against various cancer cell lines. Notably, compounds 4, 10, 16, and 19 exhibited good cytotoxic activity, with compounds 10 and 19 demonstrating stronger VEGFR-2 inhibitory activity compared to the reference drug dasatinib. Molecular docking studies supported the observed biological activity. []

Relevance: The presence of the 3,4-dimethoxyphenyl moiety in these sulfonamide derivatives, as well as in N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine, suggests a potential shared role of this structural feature in binding to biological targets and influencing biological activity. The research on these sulfonamides as VEGFR-2 inhibitors provides insights into the potential biological relevance of the 3,4-dimethoxyphenyl group. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: YM758 is a potent and novel inhibitor of the “funny” current channel (If channel). It is currently being developed for the treatment of stable angina and atrial fibrillation. Metabolites of YM758 have been identified in human urine, plasma, and feces following oral administration, and their transport mechanisms have been investigated in various human and rat cell lines. []

Relevance: YM758 exhibits significant structural similarities to N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine, particularly the presence of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and piperidine moieties. This close structural resemblance suggests a potential for shared pharmacological activity and binding interactions with biological targets, including the If channel. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: ASP5854 is a dual antagonist of adenosine A1 and A2A receptors. It has shown promising activity in various animal models of Parkinson's disease and cognition. ASP5854 ameliorates catalepsy induced by A2A agonists and haloperidol in mice and rats. It also potentiates L-DOPA-induced rotational behavior in 6-hydroxydopamine-lesioned rats and restores striatal dopamine content in mice treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. In cognitive function tests, ASP5854 reversed scopolamine-induced memory deficits and ameliorated scopolamine- or MK-801-induced impairment of spontaneous alternation in mice. []

Relevance: Although ASP5854 does not share specific structural elements with N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine, its pharmacological profile as a dual A1 and A2A receptor antagonist provides a point of comparison for potential therapeutic applications. []

Properties

Product Name

N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine

IUPAC Name

[3-(3,4-dimethoxyanilino)piperidin-1-yl]-(6-methylpyridin-2-yl)methanone

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C20H25N3O3/c1-14-6-4-8-17(21-14)20(24)23-11-5-7-16(13-23)22-15-9-10-18(25-2)19(12-15)26-3/h4,6,8-10,12,16,22H,5,7,11,13H2,1-3H3

InChI Key

HMXXFNYBCPRWBS-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.